4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a chemical compound notable for its structural features and potential applications in various scientific fields. It belongs to the class of benzoxazole derivatives, which are recognized for their diverse biological activities. The compound's structure includes a benzoxazole moiety substituted with a chloro group and a benzoic acid functional group, contributing to its unique properties and reactivity.
The compound can be sourced from various suppliers specializing in chemical products, including AsisChem, Princeton BioMolecular Research, and Zerenex Molecular Limited. Its chemical identification is supported by its CAS number (not provided in the search results), molecular formula , and molecular weight of approximately 273.67 g/mol .
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is classified as an organic compound and specifically falls under the category of aromatic carboxylic acids due to the presence of the benzoic acid group. Its classification also extends to heterocycles because of the benzoxazole ring system.
The synthesis of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid typically involves several steps, starting from readily available precursors. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid can be represented as follows:
The structure features:
Key data related to its molecular structure includes:
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is reactive in various chemical environments:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining selectivity toward desired products.
The mechanism of action for 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is primarily studied concerning its biological activities. It is believed to exert effects through:
Ongoing research aims to elucidate specific pathways and molecular targets affected by this compound, particularly in pharmacological contexts.
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid exhibits several physical properties:
Key chemical properties include:
Relevant data regarding melting point and boiling point were not specified in the search results but can typically be found in detailed chemical databases or literature.
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid has potential applications in various fields:
Transition-metal-catalyzed cyclization represents a cornerstone in benzoxazole ring formation, particularly for assembling the 5-chloro-substituted core critical to 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid. Palladium, nickel, and rhodium complexes enable efficient intramolecular C–O bond formation via cyclization reactions of ortho-haloanilides or related precursors. For instance, nickel-catalyzed methodologies (e.g., Ni(cod)₂/phosphine ligands) facilitate the coupling of 2-amino-4-chlorophenol with benzoic acid derivatives under mild conditions, achieving yields >85% while suppressing protodehalogenation side reactions [7] [10]. Rhodium systems (e.g., [RhCl(cod)]₂) further enhance regioselectivity for unsymmetrical substrates through chelation-controlled mechanisms [7].
Table 1: Transition-Metal Catalysts for Benzoxazole Cyclization
Catalyst System | Substrate Class | Yield Range (%) | Key Advantage |
---|---|---|---|
Ni(cod)₂/Xantphos | 2-Haloaryl amides | 80–92 | Tolerance of ester/carboxyl groups |
Pd(OAc)₂/PCy₃ | 2-Bromoanilines + aldehydes | 75–88 | One-pot cascade cyclization |
[RhCl(cod)]₂/dtbm-segphos | Enantioenriched propargylamines | 70–82 | Asymmetric induction |
CuI/1,10-phenanthroline | 2-Aminophenols + alkynes | 65–78 | Low-cost, aerobic conditions |
2-Aminophenol derivatives serve as indispensable precursors for constructing the benzoxazole scaffold. Electrophilic activation strategies significantly enhance reactivity: Triflic anhydride (Tf₂O) activates tertiary amides to form imidate intermediates that undergo nucleophilic attack by 2-amino-4-chlorophenol, followed by cyclodehydration to deliver 2-substituted benzoxazoles. This method achieves 72–95% yields for electron-deficient benzoic acids, including those bearing carboxyl groups essential for downstream functionalization [9]. Substituent effects are pronounced—electron-withdrawing groups (e.g., –Cl, –NO₂) at the 5-position of 2-aminophenol accelerate cyclization kinetics by 3.5-fold compared to electron-donating groups, attributed to enhanced nucleofugality of the hydroxyl group [2] [9].
Solvent-free methodologies minimize waste and enhance atom economy in coupling benzoic acid derivatives with benzoxazole intermediates. Nanocatalysts like SrCO₃ nanoparticles facilitate condensation between 4-carboxybenzaldehyde and 2-amino-4-chlorophenol via mechanochemical grinding, achieving 94% yield in <30 minutes at room temperature [2]. Magnetic catalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) enable efficient cyclodehydration under solventless conditions, with catalyst recovery via magnetic separation and reuse for ≥4 cycles without significant activity loss (<5% yield reduction) [6]. Deep eutectic solvents (e.g., choline chloride/urea) further improve sustainability, providing homogeneous media for esterification/cyclization cascades with 98% conversion at 60°C [2].
Table 2: Solvent-Free Methods for Benzoxazole-Carboxylic Acid Coupling
Method | Reaction Components | Conditions | Efficiency | Environmental Metric |
---|---|---|---|---|
SrCO₃ nanoparticle grinding | 2-Aminophenol + aldehydes/acid | RT, 20 min | 89–94% yield | E-factor: 0.18 |
Fe₃O₄@SiO₂@Am-PPC-SO₃H | Carboxylic acids + benzoxazolamines | 80°C, 1.5 h | 92% conversion | PMI: 3.1; Reusability: 5× |
Choline chloride/urea (DES) | In situ cyclization-esterification | 60°C, 4 h | 98% conversion | Biodegradable solvent |
Transition metals orchestrate chemodivergent pathways in benzoxazole ring closure. Copper-catalyzed systems leverage single-electron transfer (SET) mechanisms to convert imines to radical intermediates, enabling cyclization at 40–60°C—a significant advantage over thermal methods requiring >160°C [7] [10]. Nickel catalysis excels in redox-neutral cyclizations: Ni⁰/Ni²⁶ cycles mediate both oxidative addition into C–X bonds and reductive elimination to form C–O bonds, avoiding stoichiometric oxidants. For 5-chloro-2-aminophenol derivatives, nickel suppresses dechlorination, preserving the halogen for downstream Suzuki couplings [10]. Cobalt(III) complexes (e.g., Cp*Co(CO)I₂) enable C–H activation/annulation with alkynes, directly constructing benzoxazoles from anilides without prefunctionalization—though carboxylate directing groups are essential for regiocontrol [7].
4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid serves as a pivotal intermediate in synthesizing orexin receptor antagonists. The carboxyl group enables amide coupling with diazepane amines (e.g., (7R)-7-methyl-1,4-diazepane) using peptide-coupling agents like HATU or T3P, yielding antagonists such as [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone—a compound with demonstrated in vivo efficacy in addiction models [1] [5]. Tetrahydroisoquinoline (THIQ)-based antagonists similarly exploit this benzoic acid derivative to introduce pharmacophore spacing, where the benzoxazole’s planar rigidity positions the carboxylate for salt-bridge interactions within OX₁R’s transmembrane domain [4] [8]. Patent routes emphasize crystallization-controlled purity: Anhydrous Form I of the diazepan-1-yl methanone derivative displays superior bioavailability (>90% AUC vs amorphous forms), necessitating high-purity (>99.5%) benzoic acid intermediates to prevent polymorphic contamination [1] [5].
Table 3: Key Orexin Antagonist Intermediates Derived from 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic Acid
Target Compound | Coupling Partner | Biological Profile | Application |
---|---|---|---|
[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl]phenyl methanone | (7R)-7-Methyl-1,4-diazepane | OX₁ Ke = 5.7 nM; >1,760× selectivity vs OX₂ | Cocaine addiction models |
YNT-1310 (1,3,5-trioxazatriquinane derivative) | TriMER scaffold | OX₁ Ki = 1.36 nM | Anxiety disorders |
RTIOX-276 (THIQ-based antagonist) | N-Substituted tetrahydroisoquinoline | Attenuates cocaine CPP; dopamine modulation | Reward pathway suppression |
Concluding Remarks
Synthetic access to 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid relies on synergistic methodologies: transition-metal catalysis enables efficient benzoxazole core assembly, while solvent-free and nanocatalytic strategies optimize carboxylate coupling. Its utility as an intermediate in orexin antagonists underscores the molecule’s role in probing neurochemical pathways. Future directions include photo- and electrocatalytic cyclizations to further streamline benzoxazole synthesis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1